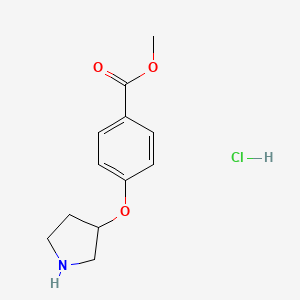

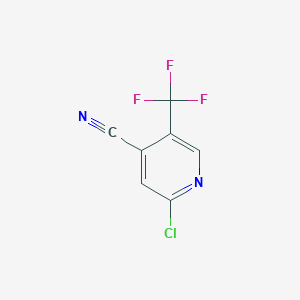

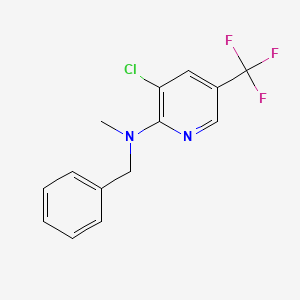

![molecular formula C13H14N2O2 B1464905 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1455447-10-5](/img/structure/B1464905.png)

1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

1-(4-Ethylphenyl)methyl-1H-pyrazole-4-carboxylic acid (EPCA) is an organic compound belonging to the class of pyrazoles. It is an aromatic heterocyclic compound containing both nitrogen and oxygen atoms. EPCA is widely used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of a variety of other compounds, such as dyes and pigments.

Aplicaciones Científicas De Investigación

Structural and Spectral Investigations

Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been subject to combined experimental and theoretical studies to understand their structural and electronic properties. Such investigations include NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction techniques. These studies aim to elucidate the molecular geometry, electronic transitions, and stability of pyrazole derivatives, contributing to the development of new materials and compounds with potential applications in pharmaceuticals and materials science (S. Viveka et al., 2016).

Synthesis Improvements

The synthesis of 1H-pyrazole-4-carboxylic acid has been optimized to increase yield and purity, demonstrating the synthetic interest in pyrazole derivatives. Such improvements in synthetic methodologies enable the efficient production of pyrazole-based compounds, which are valuable for further chemical transformations and applications in designing new drugs and materials (C. Dong, 2011).

Auxin Activities and Agrochemical Research

Research into pyrazole carboxylic acids has extended to their applications in agrochemicals, such as investigating their auxin activities. These studies explore the potential of pyrazole derivatives in enhancing agricultural productivity through their action as growth regulators, highlighting the chemical's utility beyond pharmaceuticals into areas like crop science and agrochemical development (A. Yue et al., 2010).

Metal Coordination Polymers

The structural versatility of pyrazole derivatives makes them suitable ligands for constructing metal coordination polymers. These compounds have been studied for their potential applications in materials science, including catalysis, magnetic materials, and gas storage. The ability to form diverse coordination polymers with pyrazole-based ligands underscores the compound's relevance in developing new functional materials (M. Cheng et al., 2017).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing corrosion rates showcases the potential industrial applications of pyrazole derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (L. Herrag et al., 2007).

Propiedades

IUPAC Name |

1-[(4-ethylphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-10-3-5-11(6-4-10)8-15-9-12(7-14-15)13(16)17/h3-7,9H,2,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMLBNLNAETFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

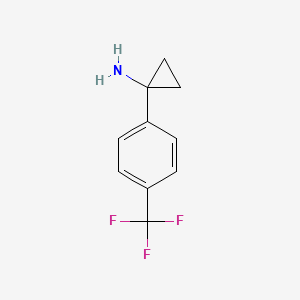

![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole](/img/structure/B1464832.png)

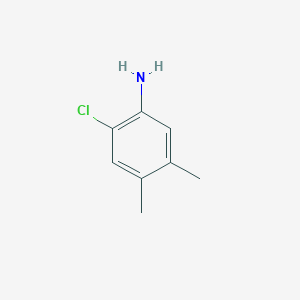

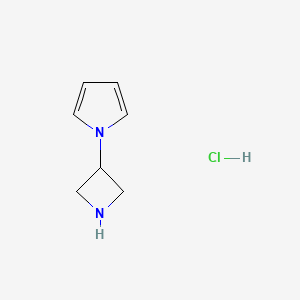

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)

![[1-(Thiolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B1464842.png)

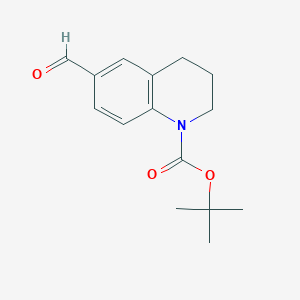

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464845.png)